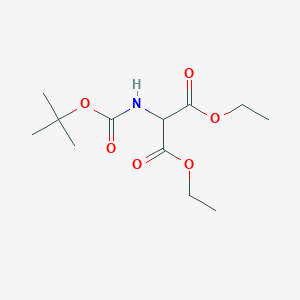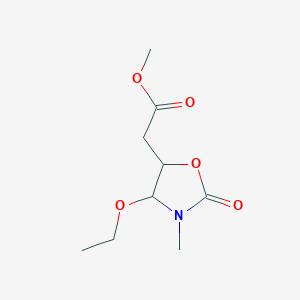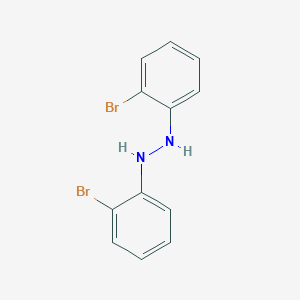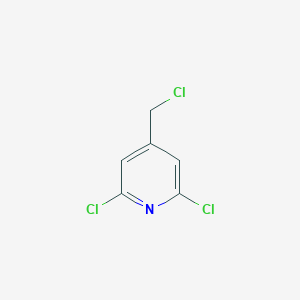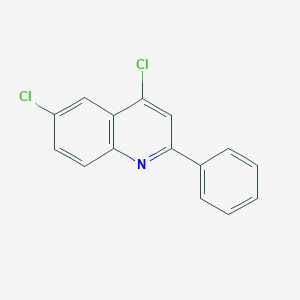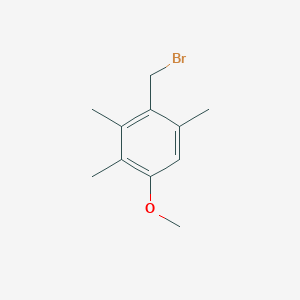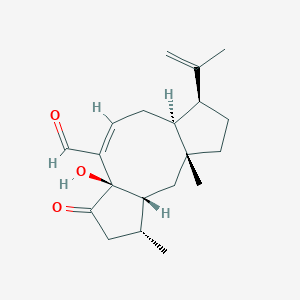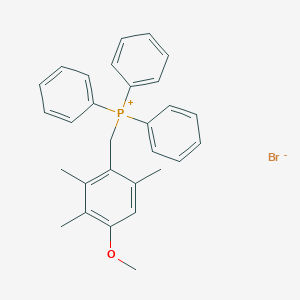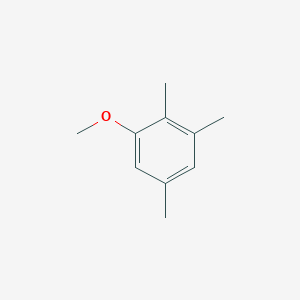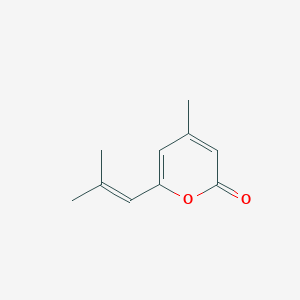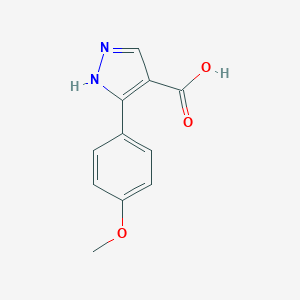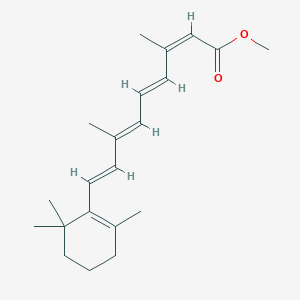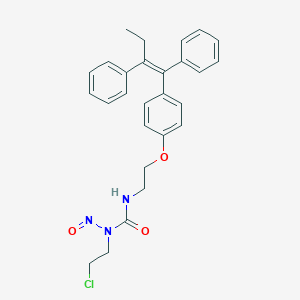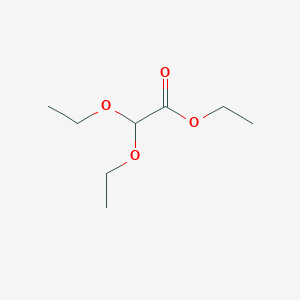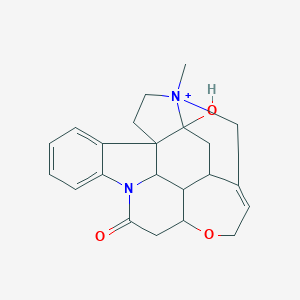
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is a chemical compound that belongs to the strychnine family. It is a potent alkaloid that has been widely used in scientific research due to its unique properties. This compound has gained attention in recent years due to its potential applications in various fields of research.
Mechanism Of Action
The mechanism of action of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is complex and not fully understood. However, it is known to act as an antagonist of the glycine receptor. This receptor is involved in the transmission of inhibitory signals in the central nervous system. By inhibiting this receptor, 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium can increase the excitability of neurons.
Biochemical And Physiological Effects
The biochemical and physiological effects of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium are diverse and depend on the concentration and duration of exposure. This compound has been shown to cause convulsions, respiratory failure, and even death in high concentrations. However, at lower concentrations, it has been shown to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is its potent properties that make it useful in scientific research. However, its toxicity limits its use in some experiments, and caution must be taken when handling this compound. Additionally, the complexity of its synthesis makes it expensive and time-consuming to produce.
Future Directions
There are many future directions for research involving 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium. One potential application is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has shown promise in improving cognitive function and protecting neurons from damage. Additionally, further research could be done to explore its potential in the treatment of cancer and cardiovascular diseases. Finally, research could be done to develop safer and more efficient methods of synthesis to reduce the cost and time required to produce this compound.
Conclusion:
In conclusion, 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is a potent alkaloid that has many potential applications in scientific research. Its unique properties make it useful in the development of new drugs and in the study of various diseases. However, caution must be taken when handling this compound due to its toxicity. Further research is needed to explore its potential in the treatment of neurological disorders, cancer, and cardiovascular diseases.
Synthesis Methods
The synthesis of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is a complex process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of strychnine with potassium permanganate in the presence of sulfuric acid. This process results in the formation of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium.
Scientific Research Applications
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium has been extensively used in scientific research due to its potent properties. It has been used in the development of new drugs and in the study of various diseases. This compound has shown potential in the treatment of cancer, neurological disorders, and cardiovascular diseases.
properties
CAS RN |
19774-65-3 |
|---|---|
Product Name |
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium |
Molecular Formula |
C22H25N2O3+ |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5a-hydroxy-6-methyl-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one |
InChI |
InChI=1S/C22H25N2O3/c1-24-8-7-21-15-4-2-3-5-16(15)23-18(25)10-17-19(20(21)23)14(11-22(21,24)26)13(12-24)6-9-27-17/h2-6,14,17,19-20,26H,7-12H2,1H3/q+1 |
InChI Key |
GKYGVZJKGMXQJI-WERHXHFJSA-N |
SMILES |
C[N+]12CCC34C1(CC5C6C3N(C(=O)CC6OCC=C5C2)C7=CC=CC=C47)O |
Canonical SMILES |
C[N+]12CCC34C1(CC5C6C3N(C(=O)CC6OCC=C5C2)C7=CC=CC=C47)O |
Other CAS RN |
31097-73-1 |
synonyms |
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



